5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazole-3-thione
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Overview
Description
5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazole-3-thione is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazole-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoromethyl-substituted hydrazines with carbon disulfide, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like cesium fluoride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. These methods utilize readily available organic precursors and environmentally friendly reagents to produce the compound in large quantities. The use of flow chemistry techniques allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazole-3-thione has several scientific research applications:
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazole-3-thione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrazoles: Compounds like 3-(Trifluoromethyl)-1H-pyrazole share similar structural features and chemical properties.
Trifluoromethylated Thiones: Compounds such as 2-(Trifluoromethyl)-1,3-thiazole-4-thione also exhibit similar reactivity and applications.
Uniqueness
5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazole-3-thione is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydropyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAZNKSLGAUTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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